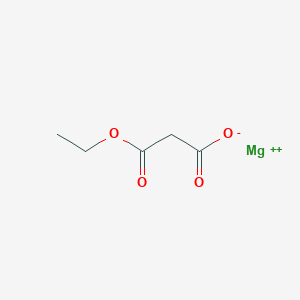
Magnesium(2+) 3-ethoxy-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium(2+) 3-ethoxy-3-oxopropanoate is an organometallic compound with the molecular formula C10H14MgO8. It is a magnesium salt of 3-ethoxy-3-oxopropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium(2+) 3-ethoxy-3-oxopropanoate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with 3-ethoxy-3-oxopropanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Magnesium(2+) 3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Magnesium(2+) 3-ethoxy-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Magnesium(2+) 3-ethoxy-3-oxopropanoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound may also interact with cellular pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Magnesium bis(3-ethoxy-3-oxopropanoate): Similar in structure but with different stoichiometry.
Ethyl potassium malonate: Shares the ethoxy-oxo functional group but differs in the metal ion component.
Uniqueness
Magnesium(2+) 3-ethoxy-3-oxopropanoate is unique due to its specific magnesium ion coordination, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C5H7MgO4+ |
|---|---|
Molecular Weight |
155.41 g/mol |
IUPAC Name |
magnesium;3-ethoxy-3-oxopropanoate |
InChI |
InChI=1S/C5H8O4.Mg/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+2/p-1 |
InChI Key |
BTVNAXAECBVINR-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


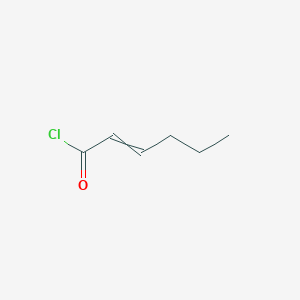
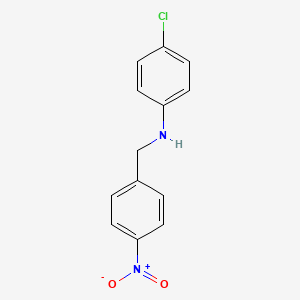
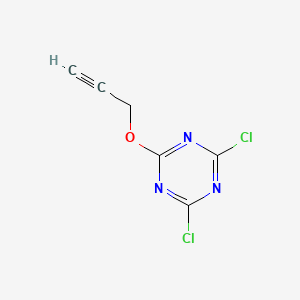
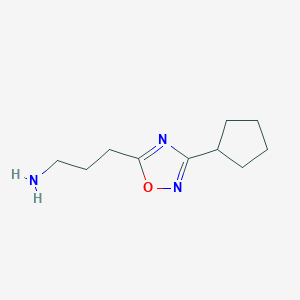
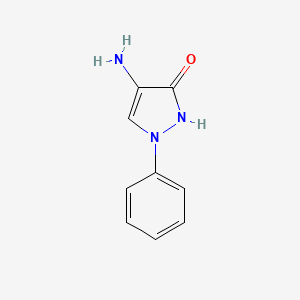
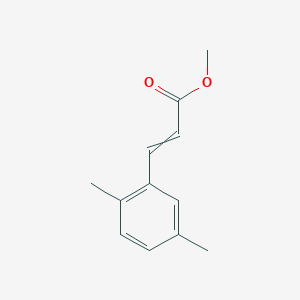
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)
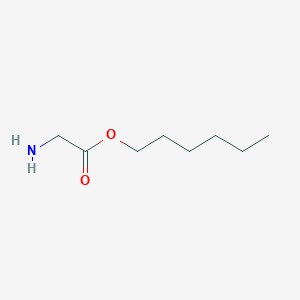
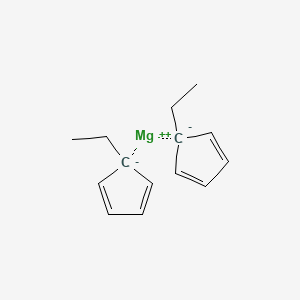
![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)
![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)
![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)
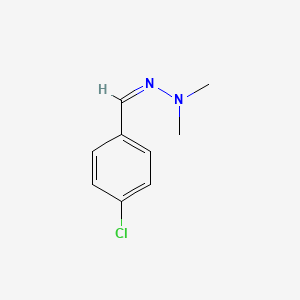
![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)
